7-Methoxy-1-methyl-1H-1,3-benzodiazol-2-amine is a chemical compound belonging to the class of benzodiazoles, which are characterized by their fused benzene and diazole rings. This compound is notable for its potential biological activities and applications in scientific research, particularly in medicinal chemistry. The IUPAC name indicates the presence of a methoxy group at the seventh position and a methyl group at the first position of the benzodiazole structure.
The compound can be sourced from various chemical databases and literature, including PubChem and scientific articles that explore its synthesis and applications. It is classified under the broader category of heterocyclic compounds, specifically within the subclass of benzodiazoles, which are known for their pharmacological properties.
The synthesis of 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine typically involves several steps, including:
The conditions for these reactions may vary, but they generally require controlled temperatures and specific solvents such as ethanol or methanol to optimize yields and purity .
The synthetic routes often involve purification steps such as recrystallization or chromatography to isolate the desired product from side reactions and by-products. Advanced techniques like microwave-assisted synthesis may also be employed to enhance reaction rates and yields .
The molecular structure of 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine can be represented as follows:
This indicates that the compound consists of ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. The structural formula highlights the arrangement of these atoms within the benzodiazole framework.
The InChI (International Chemical Identifier) for this compound is:
This data provides a unique identifier for chemical databases, facilitating further research into its properties and applications.
7-Methoxy-1-methyl-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and high yields .
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize reaction outcomes .
The mechanism of action of 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific biological targets. It may modulate enzyme activity or bind to receptors, influencing various biological pathways. Ongoing research aims to elucidate these mechanisms further, particularly regarding its potential therapeutic effects .
The physical properties of 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine include:
Chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy can provide detailed insights into its structural characteristics and purity .
7-Methoxy-1-methyl-1H-1,3-benzodiazol-2-amine has several significant applications:
Its versatility makes it an important compound in both academic research and industrial applications .
7-Methoxy-1-methyl-1H-1,3-benzodiazol-2-amine belongs to the benzodiazole class of heterocyclic aromatic compounds, characterized by a fused benzene ring and a five-membered diazole ring containing two nitrogen atoms at non-adjacent positions (1 and 3). This core scaffold is systematically named 1H-1,3-benzodiazole (common name: benzimidazole), where the benzene ring provides aromatic stability and the imidazole ring contributes basicity and hydrogen-bonding capabilities. The specific structural features of this compound include:
Table 1: Structural Comparison of Substituted Benzodiazoles
Compound | Substituents | Molecular Formula | Key Structural Modifications |
---|---|---|---|
7-Methoxy-1-methyl-1H-1,3-benzodiazol-2-amine | 1-CH₃, 2-NH₂, 7-OCH₃ | C₉H₁₁N₃O | Balanced lipophilicity; electron-rich scaffold |
7-Chloro-1-methyl-1H-1,3-benzodiazol-2-amine | 1-CH₃, 2-NH₂, 7-Cl | C₈H₈ClN₃ | Electron-withdrawing group; increased polarity |
5-Methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine | 1-CH₃, 2-CH₂NH₂, 5-OCH₃ | C₁₀H₁₃N₃O | Flexible linker; enhanced conformational freedom |
1-(2-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine | 1-(2-MeO-C₆H₄), 2-NH₂ | C₁₄H₁₃N₃O | Bulky aryl extension; steric hindrance |
The molecular formula (C₉H₁₁N₃O) and weight (177.21 g/mol) position this compound as a mid-sized heterocycle suitable for central nervous system (CNS) drug design due to favorable lipophilicity (predicted logP ≈ 1.8) [1] . Nuclear magnetic resonance spectroscopy would show characteristic shifts: the N-methyl group resonating near δ 3.5 ppm, the methoxy protons at δ 3.8–4.0 ppm, and amine protons appearing as broad singlets around δ 5.5–6.0 ppm. Infrared spectroscopy would reveal N–H stretches at 3200–3400 cm⁻¹ and C=N vibrations at 1600–1650 cm⁻¹ [3].
The exploration of benzodiazole derivatives began in the mid-20th century with the serendipitous discovery of 5,6-dimethyl-1H-benzimidazole as a vitamin B₁₂ component. By the 1970s, medicinal chemists systematically investigated N-1 and C-2 substituted variants to optimize pharmacokinetic properties. The 7-methoxy-1-methyl variant emerged as a strategic innovation combining two key modifications:
Table 2: Key Historical Developments in Benzodiazole-Based Therapeutics
Era | Therapeutic Breakthrough | Role of Benzodiazole Core | Influence on 7-Methoxy-1-methyl Design |
---|---|---|---|
1980–1990 | Astemizole (antihistamine) | H1-receptor antagonism via 2-amine-linked scaffold | Validated N-1 alkylation for CNS activity |
1990–2000 | Efatutazone (PPARγ agonist) | Thiazolidinedione-benzodiazole hybrid | Demonstrated 2-amine versatility in hybrid design |
2000–2010 | 5-HT6 receptor antagonists (e.g., PR 68) | Low-basicity ligands for cognitive disorders | Confirmed 7-methoxy enhancement of receptor affinity |
2010–Present | Antiproliferative agents (e.g., EVT-3142485) | Kinase inhibition via 2-aminobenzodiazoles | Motivated cancer research applications |
The compound’s significance escalated with the discovery of benzimidazole-based 5-HT6 receptor antagonists in the early 2000s. Research demonstrated that low-basicity ligands like PR 68 (Ki = 37 nM) required specific substitution patterns, where 7-methoxy groups improved receptor affinity while reducing cationic character, thus enhancing blood-brain barrier penetration . Concurrently, derivatives such as N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine (EVT-3142485) exhibited antitumor properties in glioblastoma models, highlighting the scaffold’s versatility [6]. Patent analysis reveals increasing protection of 2-aminobenzimidazoles since 2010, particularly for neurodegenerative and oncological indications, with claims emphasizing methoxy/methyl combinations at positions 7 and 1 [5] [7].
Modern applications leverage the compound as a building block for targeted therapies. Its amine group facilitates conjugation with anticancer warheads (e.g., thiazolidinediones in efatutazone analogs), while the methoxy group tunes electronic properties for kinase inhibition [7]. Current research focuses on structural hybrids combining this benzodiazole with pyrrolopyrimidines or piperazines to enhance selectivity for dysregulated pathways in CNS cancers [6] .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7